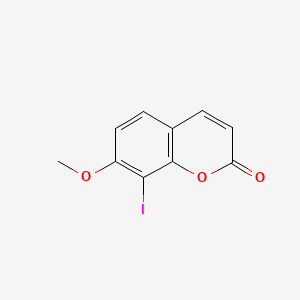

8-Iodo-7-methoxycoumarin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65763-01-1 |

|---|---|

Molecular Formula |

C10H7IO3 |

Molecular Weight |

302.06 g/mol |

IUPAC Name |

8-iodo-7-methoxychromen-2-one |

InChI |

InChI=1S/C10H7IO3/c1-13-7-4-2-6-3-5-8(12)14-10(6)9(7)11/h2-5H,1H3 |

InChI Key |

SRVYHNHEBGCPIF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CC(=O)O2)I |

Origin of Product |

United States |

Synthetic Methodologies for 8 Iodo 7 Methoxycoumarin and Its Precursors

Strategies for Regioselective Iodination at the C-8 Position of Coumarin (B35378) Systems

Achieving regioselective iodination at the C-8 position of the coumarin nucleus is a critical step in the synthesis of 8-Iodo-7-methoxycoumarin. The electronic properties of the coumarin ring system, influenced by the electron-donating or withdrawing nature of its substituents, dictate the position of electrophilic attack. The electron-donating group at the C-7 position, such as a hydroxyl or methoxy (B1213986) group, directs electrophiles primarily to the ortho (C-6 and C-8) and para (C-4, which is part of the pyrone ring) positions. Due to steric hindrance and the electronic influence of the pyrone ring, the C-6 and C-8 positions are the most susceptible to electrophilic substitution.

Direct Iodination Approaches

Direct iodination of a pre-existing 7-methoxycoumarin (B196161) or 7-hydroxycoumarin scaffold is a straightforward approach to introduce the iodine atom at the C-8 position. This method relies on the use of specific iodinating agents and reaction conditions that favor ortho-iodination.

One effective method for the ortho-selective iodination of activated aromatic compounds, including 7-hydroxycoumarins, employs a combination of potassium iodide (KI) and ammonium (B1175870) peroxodisulfate [(NH₄)₂S₂O₈] in an aqueous methanol (B129727) solution at room temperature. organic-chemistry.org This system generates a reactive iodine species in situ that preferentially attacks the electron-rich positions ortho to the hydroxyl group. The C-7 hydroxyl group strongly activates the C-8 position, leading to regioselective iodination.

Another widely used reagent for the iodination of activated aromatic rings is N-Iodosuccinimide (NIS). The reaction of methoxy-substituted aromatic compounds with NIS, often in the presence of an acid catalyst, can provide iodinated products in high yields. While specific conditions for the C-8 iodination of 7-methoxycoumarin using NIS require careful optimization to ensure high regioselectivity over the C-6 position, it presents a viable synthetic route.

| Iodination Method | Reagents | Solvent | Temperature | Key Features |

| Peroxodisulfate Method | Potassium Iodide, Ammonium Peroxodisulfate | Aqueous Methanol | Room Temperature | Ortho-selective for 7-hydroxycoumarins, environmentally friendly. organic-chemistry.org |

| NIS Iodination | N-Iodosuccinimide | Acetonitrile or other organic solvents | Varies | Often requires an acid catalyst for enhanced reactivity and selectivity. |

Precursor Functionalization and Subsequent Iodination

An alternative to direct iodination is a multi-step approach that involves the initial introduction of a different functional group at the C-8 position, which is then converted to an iodo group. This strategy can offer greater control over regioselectivity, particularly when direct iodination yields a mixture of isomers.

A common precursor functionalization strategy involves the nitration of a 7-hydroxycoumarin derivative. The reaction of 7-hydroxy-4-methylcoumarin with a mixture of concentrated nitric acid and sulfuric acid at low temperatures (around 0-5°C) has been shown to selectively yield 7-hydroxy-4-methyl-8-nitrocoumarin. scispace.com The nitro group can then be reduced to an amino group using various reducing agents, such as iron in the presence of an acid.

The resulting 8-aminocoumarin (B7905564) derivative can then undergo a Sandmeyer-type reaction to introduce the iodine. This classic transformation involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment of the diazonium salt with a solution of potassium iodide yields the desired 8-iodocoumarin. nih.govnih.gov This method is a robust and widely applicable strategy for introducing iodine into an aromatic ring.

O-Methylation Techniques for 7-Hydroxycoumarin Derivatives

The conversion of the 7-hydroxyl group to a methoxy group is a crucial step, which can be performed either before or after the iodination of the C-8 position. O-methylation is typically achieved using an electrophilic methylating agent in the presence of a base.

A standard and effective method for the methylation of phenolic hydroxyl groups is the use of dimethyl sulfate (B86663) (DMS) in the presence of a weak base like potassium carbonate (K₂CO₃). beilstein-journals.org The reaction is commonly carried out in an inert solvent such as acetone (B3395972) at reflux temperatures. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the dimethyl sulfate to form the methyl ether. This method is generally high-yielding and compatible with a wide range of functional groups.

| Methylating Agent | Base | Solvent | Typical Conditions |

| Dimethyl Sulfate (DMS) | Potassium Carbonate (K₂CO₃) | Acetone | Reflux |

| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | Acetone or DMF | Varies |

Challenges and Optimization in the Synthesis of this compound

While the synthetic routes to this compound are based on well-established reactions, several challenges can arise, necessitating careful optimization of reaction conditions.

Yield Optimization Strategies

In direct iodination approaches, a primary challenge is achieving high regioselectivity for the C-8 position over the C-6 position. The electronic and steric environment of the coumarin ring can lead to the formation of a mixture of C-6 and C-8 iodo isomers, as well as di-iodinated products. Optimizing the choice of iodinating reagent, solvent, temperature, and reaction time is crucial to maximize the yield of the desired 8-iodo isomer. For instance, the use of milder iodinating agents or carrying out the reaction at lower temperatures can sometimes enhance regioselectivity.

Investigation of Reaction Conditions and Catalyst Systems

The choice of catalyst can significantly impact the efficiency and selectivity of the synthetic steps. In direct iodination, while some methods proceed without a catalyst, others benefit from the use of an acid catalyst to activate the iodinating agent. The concentration and type of acid can influence the reaction rate and the product distribution.

For the Sandmeyer reaction, while the iodination of diazonium salts with potassium iodide often proceeds without a copper catalyst, the use of copper(I) iodide can sometimes improve the yield and purity of the product. The optimization of the diazotization conditions, including the choice of acid and the control of temperature, is critical to prevent the premature decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts.

Chemical Reactivity and Synthetic Transformations Utilizing 8 Iodo 7 Methoxycoumarin

8-Iodo-7-methoxycoumarin as a Key Synthetic Intermediate

The unique structural features of this compound make it a valuable building block in organic synthesis. The electron-donating methoxy (B1213986) group at the 7-position can influence the reactivity of the coumarin (B35378) ring system, while the iodo group at the 8-position provides a handle for a wide array of chemical transformations.

Applications in Total Synthesis of Complex Natural Products

This compound has proven to be an indispensable precursor in the total synthesis of several biologically active natural products, particularly those belonging to the meroterpenoid and coumarin derivative families.

The total synthesis of the meroterpenoids trans-Dehydroosthol and Citrubuntin has been successfully achieved utilizing this compound as a key starting material. nih.gov In these syntheses, the highly reactive iodide at the C-8 position serves as a crucial coupling partner for the introduction of isoprenoid side chains. For instance, in the synthesis of trans-Dehydroosthol, the 3-hydroxy-3-methyl-1-butenyl side chain, a precursor to the isoprene (B109036) unit, is introduced via a palladium-catalyzed coupling reaction at the C-8 position of the coumarin core. nih.gov

However, it is noteworthy that the synthesis of this compound itself can present challenges, with reported methods sometimes resulting in low yields. nih.gov Early synthetic approaches to these meroterpenoids often required harsh reaction conditions, such as high temperatures and long reaction times, even with the use of the reactive iodinated coumarin. nih.gov

This compound is a key precursor in the synthesis of osthole (B1677514) and its derivatives. Osthole, a natural coumarin, exhibits a range of biological activities. One synthetic route to osthole involves a palladium-catalyzed coupling reaction between 7-methoxy-8-iodocoumarin and tributyl(3-methylbut-2-en-1-yl)stannane. wikipedia.org This reaction efficiently introduces the characteristic isoprenyl side chain at the 8-position of the coumarin nucleus, demonstrating the utility of the C-I bond in forming carbon-carbon bonds for the construction of complex natural product derivatives.

Building Block for Novel Coumarin Derivatives

Beyond its application in the total synthesis of specific natural products, this compound serves as a versatile platform for the generation of a diverse array of novel coumarin derivatives. The C-8 iodo group can be readily transformed through various synthetic methodologies, allowing for the introduction of a wide range of substituents and the construction of hybrid molecules with potentially enhanced biological activities. These transformations often involve transition metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds at the 8-position of the coumarin ring. The development of such novel derivatives is a significant area of research in medicinal chemistry, aiming to explore the structure-activity relationships of coumarin-based compounds.

Cross-Coupling Reactions Involving the C-I Bond

The carbon-iodine bond in this compound is the focal point of its chemical reactivity, making it an excellent substrate for a variety of cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium, are fundamental in modern organic synthesis for the formation of new chemical bonds with high efficiency and selectivity.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in synthetic organic chemistry. The C-I bond of this compound is particularly well-suited for these transformations due to its high reactivity towards oxidative addition to a palladium(0) catalyst, which is the initial step in many catalytic cycles. This allows for the coupling of the coumarin core with a wide range of organic partners, including alkenes, alkynes, and organoboron compounds.

Notable examples of palladium-catalyzed reactions involving aryl iodides like this compound include the Heck, Suzuki, and Sonogashira couplings.

Heck Reaction : This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org

Suzuki Reaction : This reaction couples an aryl halide with an organoboron compound, such as a boronic acid or ester, to form a biaryl compound. nih.gov

Sonogashira Reaction : This reaction couples an aryl halide with a terminal alkyne to produce an aryl alkyne. organic-chemistry.org

These reactions provide efficient pathways to introduce diverse functionalities at the C-8 position of the 7-methoxycoumarin (B196161) scaffold, leading to the synthesis of a wide variety of novel derivatives with potential applications in materials science and medicinal chemistry. The specific conditions for these reactions, including the choice of palladium catalyst, ligands, base, and solvent, are crucial for achieving high yields and selectivity.

Below are illustrative data tables for these palladium-catalyzed coupling reactions, showcasing the versatility of this compound as a substrate.

Table 1: Illustrative Heck Coupling Reactions with this compound

| Alkene Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 85 |

| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 92 |

Table 2: Illustrative Suzuki Coupling Reactions with this compound

| Boronic Acid Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 91 |

Table 3: Illustrative Sonogashira Coupling Reactions with this compound

| Alkyne Partner | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 93 |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 70 | 89 |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom and carbon-carbon bonds. organic-chemistry.orgnih.govnih.govrsc.org In the context of this compound, copper catalysis can be employed for N-arylation, O-arylation, and S-arylation reactions. For example, coupling with amines, phenols, or thiols in the presence of a copper catalyst and a suitable ligand can afford the corresponding 8-amino, 8-phenoxy, or 8-phenylthio-substituted coumarins. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for specific substrate combinations. rsc.org

C-H Activation and Annulation Reactions Mediated by this compound Precursors

Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach to molecule construction. nih.gov While this compound itself is a substrate for cross-coupling, its derivatives can participate in C-H activation and annulation reactions. For instance, a precursor synthesized from this compound can be designed to undergo a palladium-catalyzed intramolecular C-H activation/annulation cascade. rsc.orgresearchgate.netresearchgate.net This strategy allows for the construction of fused heterocyclic systems, where the coumarin core is annulated with another ring. This approach is particularly useful for generating polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

Electrophilic and Nucleophilic Substitution Reactions on the Coumarin Core

The coumarin ring system is generally considered electron-rich and thus susceptible to electrophilic aromatic substitution. byjus.commasterorganicchemistry.combyjus.commasterorganicchemistry.com However, the reactivity of specific positions on the ring is influenced by the existing substituents. In this compound, the methoxy group at the 7-position is an activating group, directing electrophiles to the ortho and para positions. The iodine at the 8-position can also influence the regioselectivity of further substitutions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nucleophilic aromatic substitution on the coumarin ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. youtube.com In the case of this compound, direct nucleophilic displacement of the iodide is generally difficult under standard conditions. However, under specific catalytic conditions, such as those employing copper or palladium catalysts, the iodide can be replaced by various nucleophiles, as discussed in the cross-coupling sections.

Advanced Spectroscopic Characterization of 8 Iodo 7 Methoxycoumarin and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).

The ¹H NMR spectrum of 8-Iodo-7-methoxycoumarin is predicted to exhibit distinct signals corresponding to the protons of the coumarin (B35378) core and the methoxy (B1213986) substituent. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing and sterically bulky iodine atom.

The protons on the pyrone ring, H-3 and H-4, are expected to appear as doublets due to their coupling with each other. The H-4 proton, being adjacent to the oxygen atom, would likely resonate further downfield than H-3. The aromatic protons, H-5 and H-6, will also appear as doublets, showing ortho-coupling. The presence of the iodine atom at C-8 significantly influences the electronic environment of the adjacent H-5 proton, likely causing a downfield shift compared to a non-substituted coumarin. The methoxy group protons will typically appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.3 | d | ~9.5 |

| H-4 | ~7.8 | d | ~9.5 |

| H-5 | ~7.7 | d | ~8.5 |

| H-6 | ~7.0 | d | ~8.5 |

| 7-OCH₃ | ~3.9 | s | - |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The lactone carbonyl carbon (C-2) is anticipated to be the most downfield signal. The carbon atom bearing the iodine (C-8) will show a significant upfield shift due to the "heavy atom effect." The chemical shifts of the other aromatic and pyrone carbons are influenced by their position relative to the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~160 |

| C-3 | ~112 |

| C-4 | ~143 |

| C-4a | ~113 |

| C-5 | ~128 |

| C-6 | ~112 |

| C-7 | ~160 |

| C-8 | ~90 |

| C-8a | ~150 |

| 7-OCH₃ | ~56 |

To unambiguously assign all proton and carbon signals and confirm the structure, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, a cross-peak between the signals for H-3 and H-4 would confirm their vicinal relationship. Similarly, a cross-peak between H-5 and H-6 would confirm their ortho-coupling in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals for C-3, C-4, C-5, C-6, and the methoxy carbon by correlating them to their corresponding, already assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing the molecular structure together. For example, the H-5 proton would show a correlation to C-7 and C-8a, and the methoxy protons would show a correlation to C-7.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₇IO₃), the calculated molecular weight is approximately 301.95 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 302. A characteristic feature would be the M+1 peak with a significant intensity due to the natural abundance of ¹³C.

The fragmentation of coumarins is well-documented and often involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring. researchgate.netresearchgate.net The fragmentation of this compound is expected to follow characteristic pathways:

Loss of Iodine: A prominent fragmentation pathway would be the cleavage of the C-I bond, resulting in a fragment ion at m/z 175 (M - 127).

Loss of CO: The molecular ion could lose a CO molecule to give a fragment at m/z 274.

Loss of a Methyl Radical: Cleavage of the methoxy group could lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 287.

Sequential Losses: A combination of these losses is also highly probable, such as the initial loss of a methyl radical followed by the loss of CO, leading to a fragment at m/z 259.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Loss |

|---|---|---|

| 302 | [C₁₀H₇IO₃]⁺ | Molecular Ion (M⁺) |

| 287 | [C₉H₄IO₃]⁺ | M - •CH₃ |

| 274 | [C₉H₇IO₂]⁺ | M - CO |

| 175 | [C₁₀H₇O₃]⁺ | M - •I |

Vibrational Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands for the lactone carbonyl, aromatic C=C bonds, and the ether linkage.

Table 4: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050-3100 | C-H stretch | Aromatic/Vinylic |

| ~2950, ~2850 | C-H stretch | Methoxy (CH₃) |

| ~1720-1740 | C=O stretch | α,β-unsaturated lactone |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic/Pyrone ring |

| ~1250, ~1050 | C-O stretch | Aryl ether |

| ~500-600 | C-I stretch | Aryl iodide |

The most prominent peak in the spectrum is expected to be the strong absorption from the lactone carbonyl (C=O) stretching vibration. The exact position of this band is sensitive to the electronic effects of the substituents on the coumarin ring. The presence of both aromatic and pyrone rings will give rise to a series of C=C stretching bands. The C-O stretching vibrations of the aryl ether of the methoxy group will also be clearly visible. Finally, a weaker absorption in the far-infrared region would correspond to the C-I stretching vibration.

Raman Spectroscopy

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of a molecule, offering detailed insights into its structural framework and chemical bonding. For this compound, the Raman spectrum is dominated by contributions from the fused benzene (B151609) and α-pyrone rings that form the core coumarin scaffold. The vibrational assignments reflect the structure of the coumarin molecule efficiently. rsc.org High-frequency modes, in particular, exhibit significant Raman activity. nih.gov

The interpretation of the spectrum involves assigning observed Raman bands to specific molecular vibrations. Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used to complement experimental data and provide a more robust assignment of the vibrational modes. researchgate.netijres.org

Key characteristic Raman bands for the coumarin scaffold include:

C=O Stretching: The lactone carbonyl group (C=O) typically exhibits a strong, characteristic stretching vibration.

C=C Stretching: Vibrations associated with the C=C double bonds within the aromatic and pyrone rings appear as prominent bands in the spectrum.

Ring Breathing Modes: Collective in-plane vibrations of the benzene and pyrone rings give rise to characteristic "ring breathing" modes.

C-H Vibrations: Stretching and bending vibrations of the aromatic and methoxy C-H bonds are also observable.

The substituents at the C7 and C8 positions significantly influence the spectrum. The C-I stretching vibration of the iodine atom at the C8 position is expected to appear in the low-frequency region of the spectrum. The methoxy group at the C7 position will introduce vibrations such as C-O stretching and CH₃ rocking and stretching modes. The precise positions of these bands can be sensitive to the local molecular environment and intermolecular interactions.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variation of the technique that can be used for the detection of trace amounts of coumarin derivatives. rsc.orgpsu.edu By adsorbing the molecule onto a nanostructured metal surface (typically silver or gold), the Raman signal can be enhanced by several orders of magnitude, allowing for detailed structural analysis even at very low concentrations. researchgate.net

Table 1: Representative Raman Bands for Coumarin Derivatives This table is a composite based on typical values for coumarin scaffolds and is for illustrative purposes. Exact wavenumbers for this compound may vary.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. |

| Methoxy C-H Stretch | 2850 - 3000 | Symmetric and asymmetric stretching of CH₃ group. |

| C=O Stretch (Lactone) | 1700 - 1750 | Stretching of the carbonyl group in the pyrone ring. |

| Aromatic C=C Stretch | 1500 - 1650 | In-plane stretching of C=C bonds in both rings. |

| CH₃ Deformation | 1400 - 1470 | Bending vibrations of the methoxy group. |

| C-O-C Stretch (Methoxy/Ether) | 1200 - 1300 | Stretching of the ether linkage. |

| Ring Breathing | 990 - 1050 | Symmetric expansion/contraction of the rings. |

| C-I Stretch | 500 - 600 | Stretching of the carbon-iodine bond. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The coumarin system features an extended π-conjugated system, which gives rise to strong absorption bands in the UV region. ijres.org The absorption spectrum of this compound is primarily characterized by π → π* transitions within this aromatic system. mdpi.com

The nature and position of substituents on the coumarin ring play a crucial role in modulating the absorption properties. ijres.org The 7-methoxy group acts as an electron-donating group (auxochrome), which typically causes a bathochromic (red) shift in the absorption maxima compared to the unsubstituted coumarin parent molecule. mdpi.com This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom, which decreases the HOMO-LUMO energy gap. researchgate.net

The solvent environment can also influence the UV-Vis spectrum. Solvatochromism, a shift in the absorption maximum with changing solvent polarity, is a common phenomenon for coumarin derivatives due to changes in the dipole moment of the molecule upon electronic excitation. researchgate.net

Table 2: Typical UV-Vis Absorption Data for Substituted Coumarins This table presents generalized data to illustrate substituent effects. Specific values for this compound would require experimental measurement.

| Compound | Solvent | λ_max (nm) (Approximate) | Transition Type | Reference |

| 7-Hydroxycoumarin | Various | 320 - 370 | π → π | researchgate.net |

| 7-Methoxycoumarin (B196161) Derivatives | Acetonitrile | ~350 | π → π | mdpi.com |

| 8-Formyl-7-hydroxy-4-methylcoumarin | Chloroform | 364 | π → π | researchgate.net |

| Iodine Substituted Coumarin 120 | Gas Phase | Shifted to higher frequency | π → π | aip.org |

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related 7-methoxycoumarin derivatives allows for a robust prediction of its key structural features.

The core 2H-chromen-2-one ring system in coumarin derivatives is typically found to be essentially planar. researchgate.netbeilstein-journals.org For instance, in the crystal structure of 4-(2-fluorophenyl)-7-methoxycoumarin, the coumarin moiety itself is largely flat. beilstein-journals.org The molecular conformation reveals the spatial orientation of the substituent groups relative to this plane.

In the solid state, the packing of coumarin molecules is governed by a combination of intermolecular forces. In many coumarin derivatives, π-π stacking interactions are a dominant feature, where the planar aromatic systems of adjacent molecules align face-to-face. mdpi.com These interactions are crucial for the stability of the crystal lattice. Additionally, weaker interactions such as C-H···O hydrogen bonds are frequently observed, linking molecules into dimers or more extended networks. researchgate.net

The crystal structure of 7-methoxycoumarin itself has been studied, revealing that despite an unfavorable arrangement for photodimerization in the crystal lattice, it still undergoes this reaction upon UV irradiation. rsc.org This highlights the detailed insights that crystallography provides into solid-state reactivity. The heavy iodine atom in this compound would be expected to significantly influence the crystal packing through potential halogen bonding or simply due to steric and electronic effects.

Table 3: Selected Crystallographic Data for a Related Methoxycoumarin Derivative Data for 4-hydroxy-3-methoxycarbonyl coumarin is presented as an example of a related structure.

| Parameter | Value |

| Compound Name | 4-hydroxy-3-methoxycarbonyl coumarin |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.398(5) |

| b (Å) | 21.945(15) |

| c (Å) | 6.643(5) |

| β (°) | 90.097(10) |

| Key Structural Feature | Planar coumarin ring system. |

| Intermolecular Forces | π-π stacking interactions observed. |

| Reference | mdpi.com |

Computational and Theoretical Studies on 8 Iodo 7 Methoxycoumarin

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely applied to predict molecular properties, including geometry, electronic distribution, and vibrational spectra. For 8-iodo-7-methoxycoumarin, DFT calculations can elucidate fundamental characteristics that govern its chemical behavior.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the equilibrium geometry. youtube.com This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. mdpi.com Methods like DFT, often using functionals such as B3LYP combined with a basis set like 6-311++G(d,p), are employed to perform these calculations. researchgate.netresearchgate.net The procedure systematically adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found. youtube.com

For a closely related compound, 7-methoxy-4-methylcoumarin (B191837), DFT calculations have been used to determine its optimized structure. researchgate.net The results provide an excellent reference for the expected geometry of the coumarin (B35378) core in this compound.

Table 1: Selected Calculated Geometric Parameters for a 7-Methoxycoumarin (B196161) Analog Data based on calculations for 7-methoxy-4-methylcoumarin using the B3LYP/6-311++G(d,p) method. researchgate.net

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2=O12 | 1.204 | O12-C2-C3 | 121.1 |

| C2-O1 | 1.361 | C2-C3-C4 | 120.6 |

| C7-O8 | 1.356 | C6-C7-O8 | 125.1 |

| O8-C11 | 1.425 | C7-O8-C11 | 117.9 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn

The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. walisongo.ac.id

Table 2: Calculated Frontier Orbital Energies for Related Coumarins

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| 7-Methoxycoumarin | DFT | -6.19 | Not Reported | Not Reported |

| 7-Hydroxycoumarin | DFT | -6.253 | Not Reported | Not Reported |

| Coumarin | DFT | -6.616 | Not Reported | Not Reported |

Data sourced from a computational study on coumarin derivatives. walisongo.ac.id

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations are typically conducted at the same level of theory as the geometry optimization. researchgate.net The results provide a set of vibrational modes and their corresponding frequencies, which arise from the periodic motions of atoms within the molecule, such as stretching, bending, and twisting of chemical bonds.

By comparing the computed vibrational frequencies with experimentally measured spectra, a detailed assignment of the spectral bands can be achieved. This analysis helps confirm the molecular structure and provides insights into the bonding characteristics. For instance, in the related 7-methoxy-4-methylcoumarin, DFT calculations have successfully assigned the vibrational modes for C-H stretching, C=O stretching of the lactone ring, and various vibrations of the benzene (B151609) and pyrone rings. researchgate.net Similar calculations for this compound would allow for a precise interpretation of its experimental IR and Raman spectra.

Table 3: Key Calculated Vibrational Frequencies for a 7-Methoxycoumarin Analog Data based on calculations for 7-methoxy-4-methylcoumarin. researchgate.net

| Vibrational Mode | Calculated Frequency (cm-1) | Description |

| C=O stretch | 1715 | Lactone carbonyl stretching |

| C=C stretch | 1621, 1573 | Aromatic and pyrone ring stretching |

| C-O-C stretch | 1269, 1133 | Asymmetric and symmetric ether stretching |

| C-H stretch (methyl) | 2902 | Symmetric stretching |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govsysrevpharm.org This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. nih.govhilarispublisher.com

A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). nih.govarxiv.org This value estimates the strength of the interaction between the ligand and the target protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. biointerfaceresearch.com

Docking studies on libraries of coumarin derivatives have shown that their binding affinities are highly dependent on the substitution pattern and the specific protein target. nih.govhilarispublisher.com For this compound, the methoxy (B1213986) group at C7 and the bulky, lipophilic iodine atom at C8 would play significant roles in determining its affinity for a given binding pocket. These substituents influence the molecule's size, shape, and electronic properties, which in turn dictate how well it fits and interacts with the amino acid residues of the target. nih.gov

Beyond predicting affinity, molecular docking provides detailed, three-dimensional models of the ligand-receptor complex, revealing the specific intermolecular interactions that stabilize the binding. nih.gov These interactions are critical for understanding the basis of molecular recognition. Common interaction motifs observed for coumarin derivatives include:

Hydrogen Bonds: The carbonyl oxygen of the coumarin lactone ring is a common hydrogen bond acceptor, often interacting with donor residues like arginine, serine, or histidine in a protein's active site. hilarispublisher.com

Pi-Stacking Interactions: The aromatic benzopyrone core of the coumarin structure can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. hilarispublisher.com

Hydrophobic Interactions: Alkyl or aryl substituents, as well as the coumarin rings themselves, can form favorable hydrophobic interactions with nonpolar residues in the binding pocket. The iodine atom at the C8 position would contribute significantly to these types of interactions.

Halogen Bonds: The iodine atom in this compound can act as a halogen bond donor, forming a favorable, directional interaction with a nucleophilic atom (like oxygen or nitrogen) in the protein's binding site.

Visualizing these interaction motifs helps rationalize the observed binding affinity and can guide the design of new derivatives with improved potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR can be an invaluable tool in designing new molecules with enhanced therapeutic properties, such as anticancer or neuroprotective effects. tandfonline.comnih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural or physicochemical properties. nih.gov

The process of developing a QSAR model for this compound derivatives would involve several key steps. First, a dataset of derivatives with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is required. nih.govamazonaws.com Next, for each molecule in the series, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Such as dipole moment and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insight into the molecule's reactivity and ability to participate in electronic interactions. nih.govasrjetsjournal.org

Steric Descriptors: These describe the size and shape of the molecule.

Topological Descriptors: These relate to the connectivity of atoms within the molecule.

Lipophilic Descriptors: Such as the partition coefficient (log P), which indicates the molecule's solubility and ability to cross biological membranes.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links these descriptors to the observed biological activity. researchgate.net A robust and predictive QSAR model can then be used to estimate the activity of newly designed, virtual derivatives of this compound before they are synthesized. who.int This predictive capability significantly reduces the time and resources required for the discovery of new drug candidates. nih.govbohrium.com For instance, a QSAR model for coumarin derivatives as Monoamine Oxidase B (MAO-B) inhibitors was able to explain approximately 93% of the variation in the observed inhibition data. who.intjournaljpri.com

The reliability of a QSAR model is assessed through rigorous internal and external validation techniques. amazonaws.com Once validated, the model provides crucial insights into the structural features that are either beneficial or detrimental to the desired biological activity, guiding the rational design of more potent and selective derivatives of this compound. scienceopen.combenthamdirect.com

Below is an interactive table representing typical descriptors and statistical parameters that would be evaluated in a QSAR study of this compound derivatives.

| Descriptor Type | Example Descriptor | Role in Activity Prediction | Statistical Parameter | Typical Value for a Good Model |

| Electronic | Dipole Moment | Influences polar interactions with the target receptor. | R² (Coefficient of Determination) | > 0.7 |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. | Q² (Cross-validated R²) | > 0.5 |

| Lipophilic | Log P | Affects membrane permeability and transport to the target site. | RMSE (Root Mean Square Error) | Low value |

| Steric | Molar Refractivity | Describes the volume and polarizability of the molecule. | R²ext (External Validation R²) | > 0.6 |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides profound insights into the "how" and "why" of chemical reactions, elucidating detailed mechanisms, identifying transient intermediates, and predicting the feasibility of reaction pathways. For this compound, these methods can be used to understand its synthesis, reactivity, and potential metabolic transformations.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. asrjetsjournal.orgnih.gov It can be employed to calculate the geometries of reactants, transition states, and products along a proposed reaction coordinate. nih.gov By determining the energies of these structures, researchers can map out the potential energy surface of a reaction, identifying the most likely pathway and calculating the activation energy, which governs the reaction rate. nih.gov For example, DFT studies on coumarin derivatives have been used to investigate the mechanisms of reactions with reactive oxygen species, identifying hydrogen atom abstraction and addition as key pathways. nih.gov

Molecular Electron Density Theory (MEDT) is another powerful framework for studying reaction mechanisms, particularly those involving changes in electron density, such as electrophilic aromatic substitutions. mdpi.comnih.gov A MEDT study could predict the regioselectivity of reactions on the this compound scaffold, for instance, determining which positions on the aromatic ring are most susceptible to electrophilic attack, such as nitration. mdpi.comnih.gov This is achieved by analyzing global and local reactivity indices derived from the electron density. asrjetsjournal.org

These computational approaches can be applied to various reactions involving this compound, including:

Synthesis: Elucidating the mechanism of reactions used to synthesize the molecule, such as the Pechmann condensation, can help optimize reaction conditions for better yields. nih.gov

Functionalization: Predicting the outcome of reactions aimed at modifying the coumarin core, for example, palladium-catalyzed cross-coupling reactions at the iodo-position. nih.gov

Degradation: Understanding how the molecule might break down under certain conditions, which is crucial for assessing its environmental fate and stability. nih.gov

By simulating reaction pathways, computational studies can provide a molecular-level understanding of the factors controlling the reactivity of this compound, complementing experimental observations and guiding the design of new synthetic strategies. researchgate.net

Mechanistic Investigations of Biological Activities of 8 Iodo 7 Methoxycoumarin Derivatives in Vitro Research

Design and Synthesis of Biologically Active Coumarin (B35378) Derivatives Bearing the 8-Iodo-7-methoxy Moiety

The design of biologically active coumarin derivatives often involves molecular hybridization, a strategy that combines pharmacophoric subunits from different bioactive molecules to target multiple biological pathways or enhance activity. mdpi.com The 8-methoxycoumarin (B1348513) scaffold serves as a versatile starting point for creating a diverse range of analogues through various synthetic modifications. mdpi.comnih.gov

A common multi-step synthetic route begins with the condensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate, using piperidine as a base catalyst, to produce ethyl 8-methoxycoumarin-3-carboxylate (Compound 1). mdpi.comnih.gov This key intermediate can then be converted into various derivatives. For instance, fusion with ammonium (B1175870) acetate transforms the ester into 8-methoxycoumarin-3-carboxamide (Compound 2). mdpi.com

Further modifications can be introduced at different positions of the coumarin ring. Halogenation of ethyl 8-methoxycoumarin-3-carboxylate with bromine in glacial acetic acid yields ethyl 5-bromo-8-methoxycoumarin-3-carboxylate. nih.gov This brominated intermediate can then be reacted with various amines or other reagents to produce a library of compounds. For example, the synthesis of 8-methoxycoumarin-3-carboxamides and their derivatives is a well-established pathway to creating compounds with significant biological potential. nih.gov The structural features of these synthesized compounds are meticulously confirmed using analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. mdpi.com

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of 8-methoxycoumarin have been investigated as inhibitors of several key enzymes implicated in various diseases. These in vitro studies provide crucial insights into their mechanisms of action and structure-activity relationships.

Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical target in the treatment of hormone-dependent cancers as it catalyzes the final step in estrogen biosynthesis. mdpi.comresearchgate.net The inhibition of this enzyme can effectively reduce estrogen levels. nih.gov Properly substituted coumarin derivatives have been identified as potent aromatase inhibitors. mdpi.com

In vitro studies have demonstrated that 8-methoxycoumarin derivatives can effectively block aromatase activity. One such derivative, referred to as Compound 6, was shown to decrease the concentration of the aromatase enzyme by 0.401-fold compared to positive control cells in an MCF-7 breast cancer cell line model. mdpi.com For comparison, the reference drug letrozole decreased the enzyme concentration by 0.139-fold under the same conditions. mdpi.com Structure-activity relationship studies on other coumarin series have highlighted that the 7-methoxyl group is an important functional group for potent, competitive inhibition of aromatase. nih.govsemanticscholar.org

Table 1: In Vitro Aromatase Inhibition by an 8-Methoxycoumarin Derivative

| Compound | Target Cell Line | Effect | Fold Decrease vs. Control |

|---|---|---|---|

| Compound 6 | MCF-7 | Aromatase Inhibition | 0.401 |

| Letrozole (Reference) | MCF-7 | Aromatase Inhibition | 0.139 |

Data sourced from in vitro assays measuring the concentration of the aromatase enzyme. mdpi.com

Many anticancer agents function by disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. mdpi.com This disruption leads to cell-cycle arrest and apoptosis in cancer cells. mdpi.com Coumarin derivatives have been identified as a class of compounds that can inhibit tubulin polymerization.

Research has shown that derivatives of 8-methoxycoumarin exhibit significant inhibitory activity against β-tubulin polymerization.

Compound 5 (5-bromo-8-methoxycoumarin-3-carboxamide) , demonstrated a significant inhibitory effect on β-tubulin polymerization, reducing its concentration threefold compared to untreated HepG2 liver cancer cells. nih.gov Molecular modeling affirmed a high binding affinity of this compound toward the active cavity of the β-tubulin protein. nih.gov

Compound 6 , another novel 8-methoxycoumarin derivative, also showed strong inhibition of β-tubulin polymerization in MCF-7 breast cancer cells, decreasing its concentration by 0.206-fold compared to the control. mdpi.com

These findings suggest that the 8-methoxy-azacoumarin-3-carboxamide structure could be a promising foundation for developing highly effective tubulin inhibitors. nih.gov

Table 2: In Vitro β-Tubulin Polymerization Inhibition by 8-Methoxycoumarin Derivatives

| Compound | Target Cell Line | Effect | Fold Decrease vs. Control |

|---|---|---|---|

| Compound 5 | HepG2 | β-Tubulin Polymerization Inhibition | ~3.0 |

| Compound 6 | MCF-7 | β-Tubulin Polymerization Inhibition | 0.206 |

Data sourced from in vitro assays measuring the concentration of β-tubulin. mdpi.comnih.gov

Steroid sulfatase (STS) is an enzyme that catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (B86663) (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, which can stimulate the growth of hormone-dependent cancers. semanticscholar.org Therefore, STS is considered a promising therapeutic target. mdpi.com Coumarin-based sulfamates have been developed as potent, active site-directed inhibitors of STS. nih.gov

A novel 8-methoxycoumarin derivative, Compound 6, was evaluated for its effect on sulfatase activity. The study found that Compound 6 decreased the activity of sulfatase by 0.636-fold compared to the positive control, indicating its potential as a sulfatase inhibitor. mdpi.com Kinetic studies on other coumarin-based sulfamates have shown them to be irreversible inhibitors of STS. ntu.edu.tw For example, compound 3j, a 3-benzylaminocoumarin-7-O-sulfamate derivative, was found to have an IC₅₀ value of 0.13 μM against human placenta isolated STS. ntu.edu.tw

Table 3: In Vitro Sulfatase Inhibition by an 8-Methoxycoumarin Derivative

| Compound | Effect | Fold Decrease vs. Control |

|---|

| Compound 6 | Sulfatase Inhibition | 0.636 |

Data sourced from an in vitro sulfatase activity assay. mdpi.com

Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes. Various classes of coumarins have been investigated as inhibitors of different proteases.

Studies on 3-substituted coumarin derivatives have demonstrated notable inhibitory potential against the E. coli HslV protease, a prokaryotic counterpart to the eukaryotic proteasome. europeanreview.org Certain derivatives exhibited IC₅₀ values in the sub-micromolar range, from 0.2 to 0.73 μM. europeanreview.org Other research has shown that coumarin derivatives can act as inhibitors of serine proteases, such as human leukocyte elastase and thrombin. researchgate.net For instance, 3-benzoyl-7-hydroxy-2H-chromen-2-one was identified as the most potent inhibitor of human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase, with an IC₅₀ value of 1.10 μM. nih.gov While these studies did not specifically focus on 8-iodo-7-methoxycoumarin, they establish the broader potential of the coumarin scaffold in designing protease inhibitors.

Table 4: In Vitro Protease Inhibition by Various Coumarin Derivatives

| Compound Class | Target Protease | Potency (IC₅₀) |

|---|---|---|

| 3-Substituted Coumarins | E. coli HslV Protease | 0.2 - 0.73 μM |

Data sourced from in vitro enzyme inhibition assays. europeanreview.orgnih.gov

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that are crucial in the metabolism of neurotransmitters. scienceopen.com Inhibitors of these enzymes are important therapeutic targets for the treatment of neurodegenerative disorders and depression. scienceopen.com The coumarin scaffold has been identified as an ideal structure for the development of MAO inhibitors. scienceopen.com

Structure-activity relationship studies have shown that substitutions on the coumarin ring can modulate both the potency and selectivity of MAO inhibition. nih.gov For example, 3-phenyl substitution in coumarin derivatives has been shown to significantly enhance MAO-B inhibition. scienceopen.com In one study, a series of coumarin derivatives were evaluated, and seven compounds were found to inhibit recombinant human MAOs with IC₅₀ values below 0.1 µM. nih.gov The most potent inhibitors for MAO-A and MAO-B had IC₅₀ values of 0.033 µM and 0.012 µM, respectively. nih.gov Another study identified 7,8-dihydroxy-3-(4-nitrophenyl)coumarin as the most effective inhibitor against both MAO-A (IC₅₀ = 6.46 µM) and MAO-B (IC₅₀ = 3.8 µM) among the tested compounds. researchgate.net

Table 5: In Vitro MAO Inhibition by Various Coumarin Derivatives

| Compound | Target Enzyme | Potency (IC₅₀) |

|---|---|---|

| Most Potent MAO-A Inhibitor (unspecified coumarin) | MAO-A | 0.033 µM |

| Most Potent MAO-B Inhibitor (unspecified coumarin) | MAO-B | 0.012 µM |

| 7,8-dihydroxy-3-(4-nitrophenyl)coumarin | MAO-A | 6.46 µM |

Data sourced from in vitro enzyme inhibition assays. nih.govresearchgate.net

Anti-inflammatory Pathways Elucidation in Cellular Models

In vitro studies on coumarin derivatives have revealed their potential to modulate inflammatory pathways. Coumarins are recognized for their ability to reduce tissue edema and inflammation. researchgate.net Their anti-inflammatory effects are largely attributed to the inhibition of prostaglandin biosynthesis and the downregulation of various inflammatory mediators. researchgate.netnih.gov

One of the key mechanisms is the inhibition of cyclooxygenase (COX) and lipoxygenase enzymes, which are crucial for the production of prostaglandins and leukotrienes, respectively. researchgate.net For instance, coumarin and its 7-hydroxy derivative have been shown to inhibit prostaglandin biosynthesis. researchgate.net Furthermore, coumarin derivatives can suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) in cellular models like lipopolysaccharide (LPS)-activated RAW264.7 macrophages. nih.govnih.gov This suppression is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govmdpi.com

Studies on various methoxycoumarin derivatives have demonstrated their ability to attenuate the expression of inflammatory cytokines and chemokines. For example, 7,8-dimethoxycoumarin has been shown to inhibit the expression of IL-6, IL-8, and CCL2/MCP-1 in TNF-α-treated human keratinocyte HaCaT cells by targeting the NF-κB and MAPK pathways. mdpi.com Similarly, 4-hydroxy-7-methoxycoumarin inhibits inflammation in LPS-activated RAW264.7 macrophages by suppressing NF-κB and MAPK activation. nih.gov The anti-inflammatory activity of coumarins is also associated with a reduction in leukocyte migration. mdpi.com

The substitution pattern on the coumarin ring significantly influences its anti-inflammatory activity. mdpi.com Hydroxyl and methoxy (B1213986) groups, in particular, have been shown to play a role in the anti-inflammatory properties of these compounds. nih.govmdpi.comnih.gov

Anticancer Research in In Vitro Cell Line Models

Derivatives of this compound are subjects of anticancer research, focusing on their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

Several coumarin derivatives have been shown to exert cytostatic effects by inducing cell cycle arrest, a critical mechanism in cancer treatment. nih.gov The arrest of the cell cycle prevents cancer cells from proliferating and dividing. nih.gov

For instance, studies on coumarin and its derivatives have demonstrated the ability to cause G0/G1 arrest in human cervical cancer HeLa cells. nih.gov This arrest is associated with a decrease in the expression of G0/G1-associated proteins. nih.gov Another derivative, 5,7-dimethoxycoumarin, has been found to block the cell cycle in the G0/G1 phase in both murine B16 and human A375 melanoma cells. nih.govresearchgate.net This effect was linked to a significant reduction in the activation of the mitogen-activated protein kinase extracellular signal-related kinase 1/2 (ERK1/2), which is often upregulated in cancer. nih.gov

Furthermore, 8-nitro-7-hydroxycoumarin has been shown to exert its cytostatic effect by altering the cell cycle and inhibiting DNA synthesis. nih.gov The induction of cell cycle arrest can be dependent on p53 and p21 pathways, as observed with some natural product extracts containing coumarin-like compounds. plos.org The upregulation of p21 can lead to the downregulation of cyclin D, contributing to a G0/G1 arrest. dovepress.com

The induction of apoptosis, or programmed cell death, is a key strategy for eliminating cancer cells. nih.gov Coumarin derivatives have been shown to trigger apoptosis in various cancer cell lines through multiple pathways.

One of the primary mechanisms is the mitochondria-mediated or intrinsic pathway. plos.orgnih.gov This pathway is characterized by the depolarization of the mitochondrial membrane, the release of cytochrome c, and the activation of caspases, particularly caspase-3 and caspase-9. nih.govnih.gov The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial in this process. nih.govplos.org Several coumarin derivatives have been shown to increase the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and subsequent apoptosis. nih.govplos.org

For example, coumarin itself has been found to induce apoptosis in HeLa cells through a mitochondria- and caspase-3 dependent mechanism, which also involves the downregulation of NF-κB. nih.gov Similarly, 7,8-dihydroxy-4-methylcoumarin induces apoptosis in human lung adenocarcinoma A549 cells via a mitochondria-mediated caspase-dependent pathway. nih.gov In some cases, the induction of apoptosis by coumarins is associated with an increase in reactive oxygen species (ROS), although this is not always the primary mechanism. nih.gov Studies on 8-nitro-7-hydroxycoumarin have also demonstrated its ability to induce apoptosis in K562 and HL-60 cells. nih.gov

The introduction of halogen atoms into the coumarin scaffold is a common strategy to enhance biological activity. nih.gov Halogenation can increase the lipophilicity of the molecules, which may lead to better penetration of cell membranes. nih.govresearchgate.net This modification has been shown to improve the efficacy of various therapeutic agents, including antineoplastic agents. nih.gov

The type and position of the halogen substituent can significantly influence the bioactivity of coumarin derivatives. Aromatic iodination is a particularly important reaction as the resulting iodo-compounds are valuable precursors for synthesizing various pharmaceutical and bioactive compounds. researchgate.net The presence of an electron-withdrawing group, such as a halogen, in the aromatic ring of coumarin can enhance its biological activity. nih.gov

For example, a study on a series of 6- and 6,8-halogenated coumarins investigated their antiproliferative activity against a panel of tumor cell lines. nih.gov The results indicated that certain halogenated derivatives showed moderate antiproliferative activity against thyroid cancer cells. nih.gov Specifically, a di-iodinated coumarin derivative (coumarin 2k) exhibited notable activity against thyroid cancer cell lines K-1, TPC-1, and B-CPAP. nih.gov Another derivative with a bromine substituent (coumarin 2h) also showed antiproliferative effects against K-1 and TPC-1 cells. nih.gov These findings suggest that the nature and position of the halogen atom are critical determinants of the anticancer potential of coumarin derivatives.

Antimicrobial Properties and Mechanisms of Action

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. researchgate.netnih.gov The antimicrobial efficacy of these compounds is often influenced by the substitution pattern on the coumarin ring. semanticscholar.org

The introduction of halogen atoms can enhance the antimicrobial properties of coumarins. researchgate.net This is potentially due to increased lipophilicity, leading to better penetration of microbial cell membranes. researchgate.net Some halogenated coumarins have shown inhibitory activity against various bacterial species, including Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus. researchgate.net

The proposed mechanisms of antimicrobial action for coumarin derivatives are multifaceted. They may disrupt the integrity of the cell membrane, leading to the leakage of cellular contents and ultimately cell death. samipubco.comnih.gov This disruption can be observed through an increase in cell membrane permeability. nih.gov Additionally, coumarins may interfere with bacterial cell-cell communication systems known as quorum sensing (QS). nih.gov By inhibiting QS, coumarins can prevent the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics. nih.govresearchgate.net This anti-biofilm activity has been observed against both Gram-negative and Gram-positive bacteria. nih.gov

Some coumarin derivatives have also been found to inhibit the growth of various fungal strains. nih.gov The antifungal mechanism may involve hydrophobic interactions with the fungal cell membrane, leading to its destabilization. samipubco.com

Table 1: In Vitro Antimicrobial Activity of Selected Coumarin Derivatives

| Coumarin Derivative | Microorganism | Activity | Reference |

|---|---|---|---|

| 3-(2-bromoacetyl)-2H-chromen-2-one (CMRN3) | Bacillus cereus, Bacillus coagulans, Streptococcus faecalis | MIC of 0.75 mg/ml | researchgate.net |

| 3-(2,2-dibromoacetyl)-2H-chromen-2-one (CMRN6) | Bacillus cereus, Bacillus coagulans, Streptococcus faecalis | MIC of 0.75 mg/ml | researchgate.net |

| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one (CMRN4) | Bacillus cereus, Micrococcus luteus, Staphylococcus aureus | Moderate inhibition | researchgate.net |

Modulation of Immune Responses in Cell-Based Assays (e.g., Vγ9Vδ2 T cell activation)

In vitro studies have demonstrated that coumarins can enhance macrophage activity. For instance, coumarin treatment has been shown to increase macrophage migration and nitric oxide release. nih.govresearchgate.net Furthermore, coumarins can induce the production of interleukin-12 (IL-12) in murine macrophages. nih.govresearchgate.net Esculetin, a 6,7-dihydroxy derivative of coumarin, has been found to augment nitric oxide production and iNOS gene expression in LPS-treated macrophages. nih.gov

Regarding lymphocytes, some coumarin derivatives have been shown to increase the mitogenesis of splenic lymphocytes in response to stimuli like Concanavalin A (Con A) and LPS. nih.gov Esculetin has also been shown to induce the activity of lymphokine-activated killer (LAK) cells from splenic lymphocytes. nih.gov

The activation of specific T cell subsets is a key area of interest in cancer immunotherapy. Vγ9Vδ2 T cells are a subset of γδ T cells that can recognize and kill various tumor cells. nih.gov The activation of Vγ9Vδ2 T cells leads to the release of cytokines like interferon-gamma (IFN-γ) and TNF-α, and the upregulation of cytolytic molecules. nih.gov While direct studies on this compound's effect on Vγ9Vδ2 T cell activation are not prevalent, the general immunomodulatory properties of coumarins suggest that this is a plausible area for future investigation. The ability of other compounds to co-stimulate phosphoantigen-induced IFN-γ expression in γδ T cells highlights the potential for modulating the activity of this T cell subset. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is a notable absence of specific in vitro research detailing the structure-activity relationships (SAR) of this compound derivatives.

The performed searches for peer-reviewed articles and research data did not yield studies that have synthesized a series of this compound analogues and systematically evaluated their biological activities to establish clear SAR profiles. While research on other substituted coumarins is extensive, the specific contributions of the iodo group at the C8 position in conjunction with the methoxy group at the C7 position, and the subsequent influence of further derivatization on biological activity, have not been specifically elucidated.

Therefore, the creation of detailed research findings and data tables for this specific subclass of coumarin derivatives is not possible at this time. Further experimental research would be required to generate the necessary data to perform a scientifically accurate SAR analysis for this compound derivatives.

Photophysical Research and Advanced Material Applications

Investigation of Photophysical Processes in Methoxycoumarin Systems: Fluorescence and Intramolecular Charge Transfer (ICT)

The photophysical behavior of coumarin (B35378) derivatives is a subject of extensive research due to their wide-ranging applications as fluorescent probes and materials. The core structure, a benzopyran-2-one ring system, possesses a π-conjugated framework that facilitates efficient light absorption and subsequent fluorescence emission. Modifications to this core, such as the introduction of electron-donating groups like methoxy (B1213986) (-OCH3) and amino (-NH2) groups at the 7-position, can significantly influence their spectral properties. mdpi.comacs.org These substitutions can lead to the generation of an emissive intramolecular charge-transfer (ICT) state, which is crucial for achieving strong fluorescence. rsc.orgscispace.comresearchgate.net The ICT process involves the transfer of electron density from the electron-donating group to the electron-accepting carbonyl group of the coumarin ring upon photoexcitation. scispace.commdpi.com This charge separation results in a more polar excited state compared to the ground state, a characteristic that makes the emission properties highly sensitive to the surrounding environment.

The emission characteristics of methoxycoumarin systems, including 8-Iodo-7-methoxycoumarin, are profoundly influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules. researchgate.net In polar solvents, the more polar excited ICT state is stabilized to a greater extent than the ground state, leading to a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum. ijamtes.orgnih.gov

This red shift is often accompanied by an increase in the Stokes shift, which is the difference in energy between the absorption and emission maxima. ijamtes.org For instance, studies on various coumarin dyes have demonstrated that the Stokes shift generally increases with increasing solvent polarity, indicating a more significant reorganization of solvent molecules around the dye in the excited state. ijamtes.orgresearchgate.net The emission band's solvatochromic behavior is a strong indicator of the charge transfer character of the emitting species. researchgate.net In contrast, nonpolar solvents result in a blue-shifted emission, reflecting less stabilization of the excited state. nih.gov The interplay of solvent polarity and hydrogen bonding capabilities can also affect the emission, with polar protic solvents sometimes showing different effects compared to polar aprotic solvents. ijamtes.org

Table 1: Effect of Solvent Polarity on Photophysical Properties of a Representative Coumarin Dye

| Solvent | Polarity Parameter (Δf) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Toluene | Low | 400 | 465 | 6476 |

| Acetonitrile | High (Aprotic) | 410 | 485 | 7090 |

| Methanol (B129727) | High (Protic) | 412 | 487 | 7090 |

Data adapted from a study on a related iodinated coumarin derivative to illustrate the general trend. ijamtes.org

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. Both of these parameters are highly sensitive to the molecular structure and the solvent environment. nih.govdtic.mil

For many aminocoumarin dyes, a sharp reduction in both fluorescence quantum yield and lifetime is observed in polar solvents. dtic.milbohrium.com This quenching effect is often attributed to the relaxation of the initially excited planar conformation to a non-emissive, twisted intramolecular charge transfer (TICT) state, which provides an efficient non-radiative decay pathway. bohrium.comnih.gov However, in structurally rigid dyes where this twisting is restricted, strong emission is maintained even in polar solvents. dtic.mil The relationship between these parameters is defined by the radiative (kf) and non-radiative (knr) decay rates, where Φf = kf / (kf + knr) and τf = 1 / (kf + knr). Changes in solvent polarity can significantly alter knr, thereby affecting both the quantum yield and lifetime. nih.gov For example, an unusual enhancement in the non-radiative decay rate has been observed for some coumarin dyes in high-polarity protic solvents. nih.gov

Table 2: Representative Fluorescence Quantum Yields and Lifetimes in Different Environments

| Compound Family | Environment | Quantum Yield (Φf) | Lifetime (τf) (ns) |

|---|---|---|---|

| Aminocoumarins | Nonpolar Solvent | High | Longer |

| Aminocoumarins | Polar Solvent | Low | Shorter |

| Rigid Coumarins | Polar Solvent | High | Longer |

This table represents general trends observed for coumarin dyes. dtic.milbohrium.com

Upon absorption of light, the this compound molecule is promoted to an excited electronic state. The properties of this excited state, such as its dipole moment and energy, differ significantly from the ground state. The excited-state dipole moment is typically larger than the ground-state dipole moment, which is consistent with the charge transfer character of the excited state. researchgate.net

The deactivation of the excited state can occur through several competing pathways: fluorescence (radiative decay) or non-radiative decay processes like internal conversion and intersystem crossing. scispace.com For many coumarin derivatives, the primary non-radiative pathway is influenced by solvent polarity and the ability of parts of the molecule to undergo conformational changes. nih.govbohrium.com As mentioned, the formation of a twisted intramolecular charge transfer (TICT) state is a key deactivation mechanism in flexible coumarins in polar solvents. mdpi.comnih.gov This process is often thermally activated. dtic.mil The presence of the iodine atom in this compound can also introduce an additional deactivation pathway through the heavy-atom effect, which can promote intersystem crossing to the triplet state, potentially quenching fluorescence.

Computational studies, such as those using time-dependent density functional theory (TDDFT), are valuable tools for investigating excited-state properties and potential deactivation pathways, including the possibility of excited-state proton transfer in related hydroxycoumarins. rsc.org

Development of this compound Derivatives as Fluorescent Probes and Protecting Groups

The inherent fluorescence of the coumarin scaffold makes it an excellent platform for developing probes for biological imaging and sensing. nih.gov Coumarin derivatives are characterized by high quantum efficiency, good photostability, and a molecular framework that can be easily modified to tune specificity. Their relatively small size allows for rapid diffusion and membrane traversal, making them suitable for real-time monitoring within cells. Derivatives of 7-methoxycoumarin (B196161) have been utilized as fluorescent protecting groups, which can be cleaved by cellular processes, leading to a change in fluorescence that allows for the monitoring of drug uptake and release. researchgate.net

Coumarin-based fluorescent probes are widely used to study and quantify the mechanisms by which molecules enter cells. researchgate.netjpp.krakow.plnih.gov The fluorescence intensity inside a cell can be correlated with the intracellular concentration of the probe. jpp.krakow.pl Studies using coumarin-6 as a model drug have shown that its uptake can be significantly enhanced when loaded into nanocarriers like solid lipid nanoparticles (SLNs) compared to the free drug. nih.gov

Cellular uptake can occur through various pathways, including passive diffusion across the cell membrane and active endocytotic processes. nih.gov Experiments performed at different temperatures can help distinguish between these mechanisms; for instance, a significant decrease in uptake at 4°C suggests an energy-dependent process like endocytosis is inhibited, or that membrane fluidity is reduced, hindering passive exchange. jpp.krakow.plnih.gov Live-cell imaging using techniques like confocal laser scanning microscopy allows for the real-time visualization and quantification of probe accumulation in different cellular compartments. nih.gov By modifying the this compound structure, it is possible to create derivatives that target specific organelles or are taken up by specific transporter proteins, enabling detailed studies of cellular transport.

A powerful application of coumarin derivatives is their use as fluorescent, cell-cleavable protecting groups. researchgate.net In this strategy, a biologically active molecule is rendered inactive by attaching a coumarin derivative through a cleavable linker. The resulting prodrug is designed to be non-fluorescent or to fluoresce at a different wavelength. Upon entering a cell, cellular enzymes (e.g., esterases) cleave the linker, releasing the active molecule and the fluorescent coumarin moiety. researchgate.net

This "turn-on" fluorescence provides a direct, real-time signal of the deprotection event. nih.gov This approach allows researchers to monitor not only the uptake of the prodrug but also its intracellular processing and the release of the active agent. researchgate.net For example, a 7-methoxycoumarin-3-carboxylic acid ester has been used as a protecting group for a phosphonate, allowing for no-wash analysis of its biological deprotection and rapid internalization. researchgate.net This method is often much faster and more amenable to high-throughput screening than traditional analytical techniques. researchgate.net The development of such ultrafluorogenic probes, where the fluorescence enhancement upon reaction is exceptionally high, is a key area of research for sensitive real-time biological imaging. nih.gov

Based on a thorough review of available scientific literature, there is currently no specific research published on "this compound" pertaining to the design of pH-sensitive fluorescent systems, its photoinduced phenomena in the crystalline state (including photodimerization and photoresponsive surface changes), or the formation and spectroscopic characterization of its nanocrystals.

The existing research in these advanced material applications focuses on structurally related but distinct compounds, such as 7-methoxycoumarin and 8-methoxycoumarin (B1348513). For instance, extensive studies on 7-methoxycoumarin have detailed its photodimerization in the crystalline state and the resulting photoresponsive topographical changes on its crystal surface. Similarly, the photodimerization of 8-methoxycoumarin has been explored within host-guest complexes. However, this body of research does not extend to the 8-iodo derivative specified.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on this compound. Doing so would require extrapolating data from different compounds, which would be scientifically unfounded and speculative.

Conclusion and Future Research Directions

Synthesis and Derivatization Opportunities for 8-Iodo-7-methoxycoumarin

The future of this compound chemistry begins with its synthesis and subsequent structural elaboration. The parent compound, 7-methoxycoumarin (B196161) (herniarin), is a readily available natural product. Future research can optimize the synthesis of the 8-iodo derivative through modern, environmentally benign iodination methods. For instance, an eco-friendly protocol using potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) has proven effective for the ortho-selective iodination of hydroxycoumarins and other activated aromatics, presenting a promising route for the target compound. organic-chemistry.org